molecular formula C17H16O3 B011373 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol CAS No. 101597-25-5

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B011373
CAS No.: 101597-25-5
M. Wt: 268.31 g/mol
InChI Key: RFNDMLXNYMQMGN-UHFFFAOYSA-N
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Description

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C17H16O3 It is characterized by the presence of two 4-methoxyphenyl groups attached to a prop-2-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 4-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-one.

    Reduction: Formation of 1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol or 1,1-Bis(4-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing its binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with an alkene group instead of an alkyne.

    1,1-Bis(4-methoxyphenyl)propane: Similar structure but fully saturated.

    Bis(4-methoxyphenyl)methane: Lacks the prop-2-yn-1-ol backbone.

Uniqueness

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is unique due to the presence of both methoxyphenyl groups and an alkyne functionality, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various research domains.

Properties

IUPAC Name

1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-4-17(18,13-5-9-15(19-2)10-6-13)14-7-11-16(20-3)12-8-14/h1,5-12,18H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNDMLXNYMQMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405188
Record name 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101597-25-5
Record name 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol in the synthesis of donor-acceptor butadiene dyes?

A1: this compound serves as a crucial starting material in the one-pot synthesis of a donor-acceptor butadiene dye. The reaction, catalyzed by InCl3 and conducted in water under microwave irradiation, involves a two-step process [].

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